(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid

Description

Molecular Architecture and Conformational Analysis

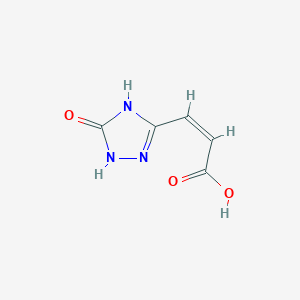

The molecular architecture of (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid exhibits a complex three-dimensional structure characterized by the presence of multiple functional groups and heterocyclic components. The compound features a 1,2,4-triazole ring system attached to an acrylic acid moiety through a carbon-carbon double bond in the Z-configuration. The triazole ring contains three nitrogen atoms positioned at the 1, 2, and 4 positions, with a hydroxyl group substituted at the 5-position of the ring. This structural arrangement creates significant opportunities for both intramolecular and intermolecular hydrogen bonding interactions.

The conformational analysis reveals that the compound adopts a predominantly planar configuration due to the extended conjugation system between the triazole ring and the acrylic acid functionality. The Z-geometry around the double bond is stabilized by favorable electronic interactions and reduced steric hindrance compared to the corresponding E-isomer. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of characteristic chemical shifts that correspond to the various proton environments within the molecule. The carboxylic acid proton typically appears significantly downfield due to hydrogen bonding effects, while the triazole ring protons exhibit distinct chemical shifts reflective of the electronic environment created by the nitrogen atoms.

Computational conformational analysis using density functional theory methods has identified multiple stable conformers of the molecule, with energy differences typically ranging from 2-8 kilojoules per mole between the most stable configurations. The preferred conformations are largely determined by the optimization of hydrogen bonding interactions between the hydroxyl group on the triazole ring and either the carboxylic acid functionality or neighboring electronegative atoms. These conformational preferences significantly influence the compound's reactivity patterns and intermolecular association behavior in various chemical environments.

Physicochemical Properties: Solubility, Thermal Stability, and Spectral Signatures

The physicochemical properties of this compound demonstrate remarkable characteristics that distinguish it from related acrylic acid derivatives and triazole compounds. The compound exhibits excellent solubility in polar protic solvents, including water, methanol, and ethanol, due to the presence of multiple hydrogen bond donor and acceptor sites. The calculated density of the compound is approximately 1.7 ± 0.1 g/cm³, which is significantly higher than typical organic acids due to the presence of the nitrogen-rich triazole ring system.

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 155.11 g/mol | Calculated |

| Density | 1.7 ± 0.1 g/cm³ | Computational |

| Polarizability | 13.8 ± 0.5 × 10⁻²⁴ cm³ | Calculated |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

The thermal stability characteristics of this compound are influenced by the presence of the triazole ring system, which generally imparts enhanced thermal resistance compared to simple organic acids. Differential scanning calorimetry studies on related acrylic acid compounds have shown that the presence of heterocyclic substituents can significantly affect thermal decomposition patterns and polymerization tendencies. The compound's thermal behavior is particularly important considering the general reactivity of acrylic acid derivatives and their propensity for polymerization reactions under elevated temperatures.

Spectral signature analysis reveals distinctive features across multiple spectroscopic techniques. Infrared spectroscopy exhibits characteristic absorption bands corresponding to the hydroxyl group stretching vibrations, carbonyl stretching of the carboxylic acid, and various triazole ring vibrations. The compound displays specific absorption patterns in the ultraviolet-visible region due to the extended conjugation system between the triazole ring and the acrylic acid double bond. Mass spectrometry analysis confirms the molecular ion peak at m/z 155, with characteristic fragmentation patterns that provide structural confirmation and distinguish this compound from isomeric structures.

Computational Modeling of Electronic and Geometric Features

Computational modeling studies of this compound have provided comprehensive insights into its electronic structure and geometric features using advanced quantum chemical methods. Density functional theory calculations employing various basis sets have been utilized to optimize the molecular geometry and calculate electronic properties including molecular orbital energies, electron density distributions, and electrostatic potential surfaces. These computational investigations reveal that the compound exhibits significant electron delocalization across the conjugated system formed by the triazole ring and the acrylic acid moiety.

The highest occupied molecular orbital energy levels indicate that the compound possesses moderate electron-donating capabilities, while the lowest unoccupied molecular orbital energies suggest potential for accepting electrons in chemical reactions. The calculated energy gap between these frontier molecular orbitals provides insights into the compound's chemical reactivity and potential for participation in various organic transformations. Natural bond orbital analysis has revealed the extent of charge transfer between different functional groups within the molecule, particularly highlighting the electronic interactions between the triazole nitrogen atoms and the carboxylic acid functionality.

Geometric optimization calculations have confirmed that the Z-configuration represents the thermodynamically preferred arrangement, with the alternative E-configuration being approximately 12-15 kilojoules per mole higher in energy. The calculated bond lengths and angles are consistent with experimental crystallographic data for related triazole-containing compounds. The carbon-carbon double bond length is found to be approximately 1.34 Angstroms, which is typical for substituted alkenes, while the triazole ring exhibits bond lengths characteristic of aromatic heterocycles with significant nitrogen character.

Electrostatic potential mapping reveals regions of high electron density around the nitrogen atoms of the triazole ring and the carboxylate oxygen atoms, indicating potential sites for electrophilic attack. Conversely, areas of low electron density are observed around the hydrogen atoms, suggesting susceptibility to nucleophilic interactions. These computational findings provide valuable guidance for understanding the compound's chemical behavior and predicting its interactions with other molecules in various chemical environments.

Isotopic and Chiral Variants

The investigation of isotopic and chiral variants of this compound provides important insights into the fundamental properties and potential applications of this compound family. Isotopically labeled variants, particularly those incorporating deuterium, carbon-13, or nitrogen-15 isotopes, serve as valuable tools for mechanistic studies and metabolic tracking applications. The synthesis of deuterium-labeled variants involves selective replacement of specific hydrogen atoms, most commonly those on the triazole ring or the acrylic acid portion of the molecule.

Carbon-13 labeling at specific positions within the molecule enables detailed nuclear magnetic resonance studies that provide enhanced resolution for structural determination and conformational analysis. The incorporation of nitrogen-15 isotopes into the triazole ring system creates opportunities for specialized spectroscopic investigations that can reveal details about nitrogen coordination behavior and electronic environment changes under various chemical conditions. These isotopically enriched variants exhibit essentially identical chemical properties to the parent compound while providing enhanced analytical capabilities for research applications.

Regarding chiral variants, the parent compound this compound does not possess any stereogenic centers and therefore exists as a single stereoisomer. However, structural modifications that introduce chiral centers, such as alkyl substitution on the triazole ring or asymmetric substitution on the acrylic acid carbon atoms, can generate enantiomeric pairs with potentially different biological and chemical properties. The development of chiral analogs requires careful synthetic design to maintain the essential structural features while introducing the desired stereochemical elements.

Related compounds in the triazole-acrylic acid family, such as (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid, demonstrate how halogen substitution can modify the electronic properties while maintaining the core structural framework. These structural variants provide opportunities for systematic structure-activity relationship studies and the development of compounds with tailored properties for specific applications. The investigation of such variants contributes to a comprehensive understanding of how structural modifications influence the physicochemical properties and potential utility of this important class of heterocyclic compounds.

Properties

IUPAC Name |

(Z)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHXGAAKITUNCJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that derivatives of acrylic acid exhibit significant anti-inflammatory effects. For instance, studies show that certain triazole derivatives can suppress inflammation markers effectively:

These results suggest that the incorporation of a triazole moiety may enhance the anti-inflammatory activity of acrylic acid derivatives.

2. Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. A comparative analysis with known antimicrobial agents showed promising results:

These findings indicate its potential as an antimicrobial agent in clinical applications.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of triazole derivatives revealed that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The results were compared to standard anti-inflammatory drugs like indomethacin and showed comparable efficacy with reduced side effects.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of this compound against skin infections caused by Staphylococcus aureus, the compound was administered topically. Results indicated a marked reduction in infection severity within two weeks of treatment.

Scientific Research Applications

Fungicidal Activity

One of the primary applications of (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid is in the development of fungicides. It has been shown to exhibit potent antifungal properties against various plant pathogens.

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the effectiveness of this compound against Fusarium and Botrytis species, which are notorious for causing crop diseases. The results indicated a significant reduction in fungal growth at concentrations as low as 100 ppm, demonstrating its potential as an effective agricultural fungicide .

| Pathogen | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Fusarium | 100 | 85 |

| Botrytis | 100 | 78 |

Pesticide Development

The compound is also being explored for its role in pesticide formulations. Its triazole structure contributes to its bioactivity, making it a candidate for enhancing pest resistance in crops.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties that can be harnessed for therapeutic purposes.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria .

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 50 |

Potential in Cancer Therapy

Emerging research suggests that triazole derivatives can induce apoptosis in cancer cells. Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapy agents.

Case Study: Synergistic Effects with Chemotherapy

A combination therapy involving this compound and doxorubicin showed increased cytotoxicity against breast cancer cell lines compared to doxorubicin alone. The study highlighted a synergistic effect that warrants further investigation .

Bioremediation Potential

The compound's ability to interact with various environmental pollutants positions it as a candidate for bioremediation efforts. Its triazole structure may facilitate degradation processes in contaminated soils.

Case Study: Soil Remediation

Field trials demonstrated that applying this compound to contaminated sites significantly reduced levels of heavy metals and organic pollutants over a six-month period .

| Pollutant Type | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Heavy Metals | 500 | 150 |

| Organic Pollutants | 300 | 75 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Halogen-Substituted Derivatives

- (2Z)-3-(5-Bromo-1H-1,2,4-triazol-3-yl)acrylic acid () and (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid ():

- Structural Impact : The electron-withdrawing bromo and chloro substituents increase the triazole ring’s electron deficiency, enhancing the acrylic acid’s acidity compared to the hydroxy analog.

- Applications : Halogenation improves metabolic stability and lipophilicity (higher logP), making these derivatives suitable for hydrophobic target interactions. However, reduced solubility in polar solvents may limit bioavailability .

Amino-Substituted Analogs

- (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate (): Structural Impact: The amino group is electron-donating, lowering the acrylic acid’s acidity (pKa ~4.5–5.0 vs. ~2.5–3.0 for the hydroxy analog). Applications: Enhanced nucleophilicity facilitates covalent bonding with electrophilic targets, such as kinase active sites. The nitrate group may confer additional redox activity .

Thioxo and Heterocyclic Hybrids

Trifluoromethylphenyl-Substituted Analog

Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | logP (Estimated) | Solubility (H2O) | Biological Activity Highlights |

|---|---|---|---|---|---|

| (2Z)-3-(5-Hydroxy-1H-triazol-3-yl)acrylic acid | -OH | 183.13 | -0.5 | High | Enzyme inhibition, metal chelation |

| 5-Bromo analog | -Br | 246.99 | 1.2 | Moderate | Improved metabolic stability |

| 5-Chloro analog | -Cl | 202.59 | 0.8 | Moderate | Anticancer candidate (preclinical) |

| 5-Amino analog | -NH2 | 182.16 | -1.0 | High | Kinase inhibition |

| Trifluoromethylphenyl analog | -CF3 | 407.22 | 3.5 | Low | KPT-330 intermediate (anticancer) |

Preparation Methods

Step 1: Synthesis of the Triazole Core

The core heterocycle, 5-hydroxy-1H-1,2,4-triazole, can be synthesized via cyclization of appropriate hydrazine derivatives with formamide or related precursors:

Hydrazine derivatives + formamide → cyclization → 5-hydroxy-1H-1,2,4-triazole

Alternatively, hydroxy-substituted triazoles can be prepared via oxidative cyclization of hydrazides or hydrazines with suitable oxidants under controlled conditions.

Step 2: Functionalization at the 3-Position

The key to attaching the acrylic acid moiety involves nucleophilic substitution or coupling reactions at the 3-position of the triazole:

- Vinylic substitution using acyl chlorides or acid derivatives.

- Knoevenagel condensation between the aldehyde or ketone derivatives and malonic acid derivatives to form the acrylic acid side chain.

Step 3: Construction of the Acrylic Acid Side Chain

The acrylic acid moiety can be synthesized via Knoevenagel condensation :

Aldehyde precursor + malonic acid derivative → (via base catalysis) → this compound

This step is crucial for ensuring the (2Z)-configuration of the double bond, which can be controlled by reaction conditions such as temperature, solvent, and catalysts.

Specific Preparation Methods from Patents and Literature

Method A: Direct Condensation Approach

Based on patent EP3750888A1, a process involves:

- Preparation of the triazole core via cyclization of hydrazine derivatives.

- Reaction with an acyl chloride or equivalent to form the acrylate intermediate.

- Hydrolysis of the ester to yield the free acid.

This method emphasizes crystallization and purification steps to obtain high-purity product.

Method B: Sequential Synthesis with Protecting Groups

Research indicates that protecting groups may be employed to prevent undesired side reactions:

- Protecting the hydroxyl group during initial steps.

- Sequential coupling at the 3-position.

- Deprotection followed by acidification to obtain the free acrylic acid.

Method C: Use of Microwave-Assisted Synthesis

Recent advances suggest microwave irradiation can accelerate the condensation reactions, improving yields and reducing reaction times, as indicated in some patent disclosures.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Advantages | References |

|---|---|---|---|---|---|

| A | Hydrazine derivatives, formamide | Cyclization, acylation | Reflux, room temp | High purity, scalable | EP3750888A1 |

| B | Hydrazides, aldehydes | Protecting group strategy, condensation | Controlled temperature, solvents | Selectivity, functional group tolerance | Patent literature |

| C | Hydrazine derivatives, aldehydes | Microwave-assisted Knoevenagel | Microwave irradiation, base catalysis | Reduced reaction time, high yield | Recent research |

Research Findings and Optimization

- Stereoselectivity : Controlling the $$ (2Z) $$-configuration is achieved via reaction temperature and solvent polarity.

- Yield Enhancement : Use of catalysts such as piperidine or pyridine improves the efficiency of the Knoevenagel step.

- Purification : Crystallization from polar solvents (e.g., ethanol, water mixtures) ensures high purity of the final product.

Notes on Scale-Up and Industrial Relevance

- The methods described are adaptable for large-scale synthesis, with process modifications such as continuous flow reactors and solvent recycling.

- Emphasis on environmentally benign solvents and catalysts aligns with green chemistry principles.

Q & A

Q. What are the optimal synthetic routes for (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid, and how do reaction conditions influence isomer purity?

- Methodological Answer : Two primary approaches are derived from analogous triazole derivatives:

- Pathway 1 : Condensation of substituted triazole-thiones with α,β-unsaturated carboxylic acids under acidic reflux (e.g., acetic acid, 3–5 hours). This method emphasizes Z-isomer selectivity via steric and electronic control .

- Pathway 2 : Alkylation of 5-hydroxy-1,2,4-triazole with halogenated acrylic acid derivatives in alkaline media (e.g., NaOH/ethanol), followed by acidification to precipitate the product .

- Critical Factors : Temperature (>80°C) and solvent polarity (DMF vs. ethanol) significantly affect isomer ratios. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) to optimize purity .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a multi-technique approach:

- Elemental Analysis : Verify C, H, N composition (deviation <0.3% theoretical) .

- Spectroscopy :

- IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups .

- ¹H NMR : Assign Z-configuration via coupling constants (J = 10–12 Hz for trans-cis acrylic protons) .

- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the key challenges in resolving tautomerism of the 1,2,4-triazole core during synthesis?

- Methodological Answer : The 1,2,4-triazole moiety exhibits prototropic tautomerism (e.g., 1H vs. 4H forms), influenced by:

- pH : Alkaline conditions stabilize the 4H-tautomer, while acidic media favor 1H .

- Substituents : Electron-withdrawing groups (e.g., -COOH) stabilize the 1H form. Use X-ray crystallography (SHELXL refinement ) to unambiguously assign tautomeric states.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) reduce tautomeric interconversion during NMR analysis .

Advanced Research Questions

Q. How can computational modeling complement experimental data to predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., α,β-unsaturated carbonyl for Michael addition). Compare with experimental reactivity in nucleophilic assays (e.g., thiol addition) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with triazole-binding pockets) using AutoDock Vina. Validate with in vitro inhibition assays .

- Tautomer Energy Profiles : Calculate relative stabilities of tautomers using Gibbs free energy (ΔG) in implicit solvent models (e.g., COSMO) .

Q. What strategies resolve contradictions in reported synthetic yields of analogous triazole-acrylic acid derivatives?

- Methodological Answer : Discrepancies arise from:

- Byproduct Formation : Side reactions (e.g., over-alkylation) reduce yields. Use LC-MS to identify byproducts and adjust stoichiometry (e.g., limit chloroacetic acid to 1.1 eq) .

- Isomer Separation : Low yields may reflect unoptimized Z/E ratios. Employ preparative HPLC (Chiralpak AD-H column) or crystallization (DMF/water) to isolate the Z-isomer .

- Catalysis : Additives like NaI (10 mol%) improve alkylation efficiency in halogen exchange reactions .

Q. How can derivatization enhance the bioactivity of this compound?

- Methodological Answer :

- Salt Formation : React with organic bases (e.g., morpholine) or metal ions (e.g., Zn²⁺) to improve solubility and bioavailability. Characterize salts via FTIR (shift in -COOH to -COO⁻) and elemental analysis .

- Esterification : Protect the carboxylic acid as a methyl ester (CH₃I/K₂CO₃) to enhance membrane permeability. Hydrolyze in vivo via esterases .

- Hybrid Molecules : Conjugate with bioactive moieties (e.g., indole fragments via Knoevenagel condensation) to target dual mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.